ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation reactions, esterification, and nitration. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Shares similar functional groups but differs in the core structure.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Another related compound with a simpler structure.
Uniqueness
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its thiazolopyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O7S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21N3O7S/c1-4-34-23(30)20-13(2)26-22(29)19(12-14-7-5-6-8-16(14)27(31)32)35-24(26)25-21(20)15-9-10-17(28)18(11-15)33-3/h5-12,21,28H,4H2,1-3H3/b19-12+ |
InChI Key |
RHKIXWYLWJYGQG-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=NC1C4=CC(=C(C=C4)O)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=NC1C4=CC(=C(C=C4)O)OC)C |
Origin of Product |
United States |
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